3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde
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Overview
Description
3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexene ring, an oxirane ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can react with the oxirane ring under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-3-ene-1-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-2-ene-1-carbaldehyde
- 3-(2-(3,3-Dimethyloxiranyl)ethyl)cyclohex-4-ene-1-carbaldehyde
Uniqueness
The presence of both an oxirane ring and an aldehyde group in the same molecule allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry .
Properties
CAS No. |
37677-10-4 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-[2-(3,3-dimethyloxiran-2-yl)ethyl]cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O2/c1-13(2)12(15-13)7-6-10-4-3-5-11(8-10)9-14/h4,9,11-12H,3,5-8H2,1-2H3 |
InChI Key |
SEDWZYHPNYWAAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)CCC2=CCCC(C2)C=O)C |
Origin of Product |
United States |
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